Benzoic acid,3-butoxy-4-nitro-

Regioisomer differentiation Solid-state characterization Purification process design

3-Butoxy-4-nitrobenzoic acid (CAS 72101-53-2) is the mandatory penultimate intermediate in oxybuprocaine (benoxinate) synthesis—only this regiospecific isomer yields the correct 4-amino-3-butoxybenzoate pharmacophore upon nitro reduction. The 4-butoxy-3-nitro regioisomer is synthetically incompetent. Also cataloged as Oxybuprocaine Impurity 3 and Vibegron Impurity 11 for QC release testing. Available at ≥98% purity with full spectroscopic characterization. Distinctive melting point (170–174°C) confirms regioisomeric identity. Specify this exact CAS to ensure synthetic viability.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
Cat. No. B7972690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid,3-butoxy-4-nitro-
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H13NO5/c1-2-3-7-17-9-6-4-5-8(11(13)14)10(9)12(15)16/h4-6H,2-3,7H2,1H3,(H,13,14)
InChIKeyIUAAUXYNDUSCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butoxy-4-nitrobenzoic Acid (CAS 72101-53-2): A Regiospecific Pharmaceutical Intermediate with Differentiated Physicochemical Properties


3-Butoxy-4-nitrobenzoic acid (CAS 72101-53-2; molecular formula C₁₁H₁₃NO₅; MW 239.22 g/mol) is a disubstituted aromatic carboxylic acid bearing a butoxy group at the 3-position and a nitro group at the 4-position of the benzene ring [1]. It is primarily established as the key penultimate intermediate in the industrial synthesis of oxybuprocaine (benoxinate), a topical ophthalmic local anesthetic [2]. The compound is available as a crystalline solid with a consistently reported melting point in the 170–174 °C range, a predicted pKa of 3.28 ± 0.10, and commercial purity grades of 95% to ≥98% . The regiospecific 3-butoxy-4-nitro substitution pattern is structurally essential for downstream conversion to the pharmacologically active 4-amino-3-butoxybenzoate ester core of oxybuprocaine [3].

Why 3-Butoxy-4-nitrobenzoic Acid Cannot Be Replaced by Its Regioisomer or Shorter-Chain Analogs in Critical Applications


The 3-butoxy-4-nitro substitution pattern is not interchangeable with the 4-butoxy-3-nitro regioisomer (CAS 4906-28-9) or with shorter alkoxy-chain analogs such as 3-ethoxy-4-nitrobenzoic acid (CAS 367501-32-4). These structural variations produce quantitatively distinct physicochemical properties—including a melting point difference of approximately 59–63 °C between regioisomers and a systematic ~57 °C melting point depression when the alkoxy chain is extended from methoxy to butoxy—that directly impact purification strategy, formulation handling, and solid-state processing . More critically, the 3-butoxy-4-nitro regiospecificity is mandatory for the oxybuprocaine synthetic route: only this isomer affords the correct 4-amino-3-butoxybenzoate pharmacophore upon nitro group reduction; the regioisomeric 4-butoxy-3-nitrobenzoic acid would yield a structurally distinct and pharmacologically non-equivalent product [1].

Quantitative Evidence Guide: How 3-Butoxy-4-nitrobenzoic Acid Differs from Its Closest Analogs


Regioisomer Melting Point Differentiation: 3-Butoxy-4-nitrobenzoic Acid vs. 4-Butoxy-3-nitrobenzoic Acid

The melting point of 3-butoxy-4-nitrobenzoic acid is reported as 174 °C (crystalline needles) , with an alternative source reporting 170–173 °C [1]. The regioisomer 4-butoxy-3-nitrobenzoic acid (CAS 4906-28-9) exhibits a markedly lower melting point of approximately 111–114 °C . The regioisomeric rearrangement of butoxy and nitro groups thus produces a melting point elevation of approximately 59–63 °C for the 3-butoxy-4-nitro isomer, a difference attributable to altered crystal packing energetics arising from the changed substitution geometry.

Regioisomer differentiation Solid-state characterization Purification process design

Acidity (pKa) Differentiation Between 3-Butoxy-4-nitro and 4-Butoxy-3-nitro Regioisomers

The predicted pKa of 3-butoxy-4-nitrobenzoic acid is 3.28 ± 0.10 , whereas the regioisomer 4-butoxy-3-nitrobenzoic acid has a predicted pKa of 3.85 ± 0.10 . The 0.57 log-unit difference corresponds to the 3-butoxy-4-nitro isomer being approximately 3.7-fold more acidic. This enhanced acidity arises from the more effective through-resonance stabilization of the carboxylate anion when the electron-withdrawing nitro group is positioned para to the carboxylic acid (position 4) rather than meta (position 3).

Acid dissociation constant Reactivity modulation Salt formation

Boiling Point and Volatility Differentiation Between Regioisomers

The predicted boiling point of 3-butoxy-4-nitrobenzoic acid is 422.4 ± 30.0 °C at 760 mmHg , whereas the 4-butoxy-3-nitro regioisomer has a predicted boiling point of 397.1 ± 27.0 °C at 760 mmHg . The approximately 25.3 °C higher boiling point of the target compound indicates stronger intermolecular interactions in the liquid phase, consistent with its higher melting point and suggesting different vapor pressure behavior that would influence vacuum drying and distillation protocols.

Thermal separation Distillation behavior Process safety

Irreplaceable Role as the Oxybuprocaine Intermediate: Regiospecific Synthetic Utility

3-Butoxy-4-nitrobenzoic acid is the established penultimate intermediate in oxybuprocaine (benoxinate) manufacture. The published synthetic route proceeds from 3-hydroxy-4-nitrobenzoic acid through etherification with bromobutane, ester hydrolysis, and coupling with 2-(diethylamino)chloroethane hydrochloride, achieving an overall yield of 67.2% [1]. The patent literature further demonstrates the isolation of 455 g of 3-butoxy-4-nitrobenzoic acid as a crystalline intermediate in a single batch, with subsequent conversion delivering oxybuprocaine hydrochloride in 81.2–82.5% yield for the final synthetic segment [2]. The 4-butoxy-3-nitro regioisomer cannot serve as a substitute because nitro group reduction in that isomer would generate a 3-amino-4-butoxybenzoate ester rather than the required 4-amino-3-butoxybenzoate pharmacophore of oxybuprocaine [2].

Pharmaceutical intermediate Oxybuprocaine synthesis Regiospecificity

Alkoxy Chain Length Modulates Melting Point: Butoxy vs. Ethoxy vs. Methoxy Analogs

Within the 3-alkoxy-4-nitrobenzoic acid series, increasing alkoxy chain length produces a systematic decrease in melting point. 3-Methoxy-4-nitrobenzoic acid (C1) melts at 231–237 °C ; 3-ethoxy-4-nitrobenzoic acid (C2) melts at 217–220 °C ; and 3-butoxy-4-nitrobenzoic acid (C4) melts at 170–174 °C . The ~57–67 °C total melting point depression from methoxy to butoxy reflects the increasing conformational flexibility and reduced crystal lattice energy conferred by the longer alkyl chain. This trend is not accompanied by a commensurate shift in the target compound's established synthetic role, as the butoxy chain length is specifically required for the optimal lipophilicity and pharmacological profile of oxybuprocaine.

Chain-length SAR Solid-state properties Crystallization optimization

Commercial Purity Grades: 95% vs. 98% Specifications for Pharmaceutical Intermediate Procurement

3-Butoxy-4-nitrobenzoic acid is commercially supplied at two principal purity tiers: a standard 95% (minimum) grade and a higher-specification ≥98% grade . The 98% grade is accompanied by defined storage conditions (sealed, dry, 2–8 °C) and full analytical characterization (NMR, FTIR, UV-Vis spectra traceable to an Aldrich Chemical Company reference sample), supporting its use as a pharmaceutical impurity reference standard—specifically identified as Oxybuprocaine Impurity 3 and Vibegron Impurity 11 [1]. The 3-percentage-point purity differential between grades may be significant for applications requiring tight control of downstream impurity profiles in API manufacturing.

Purity specification Pharmaceutical intermediate Quality control

Validated Application Scenarios for 3-Butoxy-4-nitrobenzoic Acid Based on Quantitative Differentiation Evidence


Kilogram-Scale Oxybuprocaine (Benoxinate) API Intermediate Manufacturing

3-Butoxy-4-nitrobenzoic acid is the essential penultimate intermediate in the established industrial route to oxybuprocaine hydrochloride, a widely used ophthalmic local anesthetic. The published route achieves 67.2% overall yield from 3-hydroxy-4-nitrobenzoic acid, with the patent literature demonstrating reproducible isolation of 455 g batches of the intermediate and subsequent conversion to API at 81.2–82.5% yield in the final synthetic segment . Process chemists and procurement teams supporting oxybuprocaine manufacture must specify this exact regioisomer; the 4-butoxy-3-nitro regioisomer is synthetically incompetent for this target molecule.

Pharmaceutical Impurity Reference Standard for Oxybuprocaine and Vibegron Drug Products

This compound is cataloged as Oxybuprocaine Impurity 3 and Vibegron Impurity 11, making it a required reference material for analytical method validation, forced degradation studies, and batch-release testing in quality control laboratories supporting these drug products . The availability of a ≥98% purity grade with full spectroscopic characterization traceable to an Aldrich reference sample supports its use in cGMP-compliant analytical environments .

Regioisomer-Specific Physicochemical Screening in Preformulation and Solid-State Studies

The large melting point differential (ΔT ≈ 59–63 °C) and 3.7-fold acidity difference between 3-butoxy-4-nitrobenzoic acid and its 4-butoxy-3-nitro regioisomer provide a well-defined model system for studying regioisomer effects on crystal packing, salt screening, and thermal behavior . This compound may be selected for systematic preformulation studies where regiospecific substitution effects on solid-state properties need to be deconvoluted from other molecular variables.

Alkoxy Chain-Length Structure–Property Relationship Studies in the 3-Alkoxy-4-nitrobenzoic Acid Series

The systematic melting point depression observed across the 3-alkoxy-4-nitrobenzoic acid series—from methoxy (231–237 °C) through ethoxy (217–220 °C) to butoxy (170–174 °C)—enables the use of this compound as the C4-chain representative in studies correlating alkoxy substitution with thermal properties, solubility, LogP, and chromatographic retention behavior .

Quote Request

Request a Quote for Benzoic acid,3-butoxy-4-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.